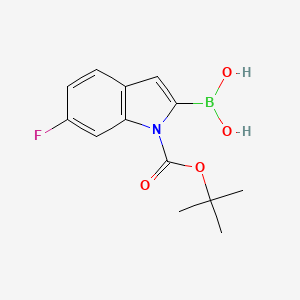

(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

Description

Properties

IUPAC Name |

[6-fluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BFNO4/c1-13(2,3)20-12(17)16-10-7-9(15)5-4-8(10)6-11(16)14(18)19/h4-7,18-19H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARRUKBUEWVRCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(N1C(=O)OC(C)(C)C)C=C(C=C2)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30656791 | |

| Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000068-26-7 | |

| Record name | 1-(1,1-Dimethylethyl) 2-borono-6-fluoro-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000068-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30656791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid synthesis

An In-depth Technical Guide to the Synthesis of (1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a pivotal building block in modern medicinal chemistry, primarily utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to construct complex molecular architectures.[1][2] The presence of a fluorine atom at the 6-position can significantly enhance the metabolic stability and binding affinity of derivative compounds, while the N-Boc protecting group offers stability and directs the regioselectivity of key synthetic transformations. This guide provides a comprehensive overview of the most efficient and mechanistically robust strategy for its synthesis: a two-step sequence involving N-protection followed by a regioselective Iridium-catalyzed C-H borylation. We will delve into the mechanistic underpinnings of this transformation, provide a detailed experimental protocol, and discuss critical aspects of purification and characterization.

Introduction: Strategic Importance in Drug Discovery

Indole derivatives are a cornerstone scaffold in a vast array of natural products and pharmaceuticals.[3] The ability to functionalize the indole core at specific positions is crucial for developing novel therapeutic agents. Indolylboronic acids and their esters have emerged as exceptionally versatile intermediates due to their stability, low toxicity, and high reactivity in cross-coupling reactions.[1][3][4]

The target molecule, this compound, offers three key strategic advantages for drug development:

-

The Boronic Acid Handle (C2): Enables the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of diverse substituents.[5]

-

The N-Boc Group: Protects the indole nitrogen from undesired side reactions and, critically, acts as a sterically bulky directing group, ensuring high regioselectivity in the borylation step.[6]

-

The Fluoro Group (C6): Fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability (by blocking potential sites of oxidation), and binding interactions.

While traditional methods for synthesizing arylboronic acids often involve lithium-halogen exchange from a pre-functionalized halide, modern approaches leveraging transition-metal-catalyzed C-H activation offer superior atom economy and a more streamlined synthetic route.[3][4]

The Synthetic Pathway: A Mechanistic Approach

The most effective synthesis of the title compound is achieved through a two-step process starting from commercially available 6-fluoroindole. This strategy hinges on the powerful and selective Iridium-catalyzed C-H borylation reaction.

Caption: Overall synthetic workflow.

Step 1: N-Boc Protection of 6-Fluoroindole

The initial step involves the protection of the indole nitrogen with a tert-butoxycarbonyl (Boc) group. This is a standard procedure, typically achieved by reacting 6-fluoroindole with di-tert-butyl dicarbonate ((Boc)₂) in the presence of a base like 4-(dimethylamino)pyridine (DMAP) or triethylamine (TEA) in an aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

Causality: The installation of the Boc group is critical for two reasons:

-

Protection: It deactivates the otherwise reactive N-H bond, preventing it from interfering with the subsequent iridium catalyst.

-

Regiocontrol: The Boc group is sterically demanding. This bulkiness disfavors catalytic approach at the adjacent C7 position, thereby directing the borylation catalyst to the electronically favorable and sterically accessible C2 position.[6]

Step 2: Iridium-Catalyzed C-H Borylation

This is the key transformation that installs the boron moiety. The reaction utilizes an iridium catalyst, a bipyridine ligand, and a boron source, typically bis(pinacolato)diboron (B₂pin₂).

-

Catalyst System: A common and highly effective catalyst is generated in situ from a precursor like [Ir(OMe)(COD)]₂ (COD = 1,5-cyclooctadiene) and a sterically hindered ligand such as 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy).[7]

-

Boron Source: B₂pin₂ is the most widely used reagent, which, upon reaction, yields a stable boronic acid pinacol ester.

-

Regioselectivity: While borylation of unprotected indoles can yield a mixture of isomers or favor C3 or C7 functionalization, the N-Boc group reliably directs the reaction to the C2 position.[5][8] This selectivity is a cornerstone of this synthetic strategy.

The Catalytic Cycle: The generally accepted mechanism for this reaction involves an Ir(III)/Ir(V) cycle.[9][10]

Caption: Simplified Ir(III)/Ir(V) catalytic cycle for C-H borylation.

-

Oxidative Addition: The active Ir(III) catalyst reacts with the C-H bond at the C2 position of the N-Boc-6-fluoroindole in an oxidative addition step, forming an Ir(V) hydride intermediate.[10]

-

Reductive Elimination: This high-valent species then undergoes reductive elimination, releasing a molecule of pinacol borane (HBpin) and forming an Ir(III)-aryl complex.

-

Borylation/Catalyst Regeneration: The Ir(III)-aryl complex reacts with B₂pin₂ to form the desired aryl-boronate ester product and regenerate the active Ir(III) catalyst, which re-enters the cycle.[9][10]

Step 3: Hydrolysis to the Boronic Acid

The direct product of the borylation is the pinacol ester, which is often more stable and easier to handle than the free boronic acid.[1] For applications requiring the free boronic acid, the ester can be hydrolyzed. A common method involves oxidative cleavage with sodium periodate (NaIO₄) in a biphasic solvent system (e.g., THF/water) followed by an acidic workup.

Detailed Experimental Protocol

This protocol is a representative synthesis and should be adapted and optimized based on laboratory conditions and scale.

Materials and Reagents

| Reagent/Material | Formula | M.W. | Purpose |

| 6-Fluoroindole | C₈H₆FN | 135.14 | Starting Material |

| Di-tert-butyl dicarbonate | C₁₀H₁₈O₅ | 218.25 | Boc Protecting Group |

| 4-(Dimethylamino)pyridine | C₇H₁₀N₂ | 122.17 | Catalyst (Protection) |

| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Solvent |

| [Ir(OMe)(COD)]₂ | C₁₈H₃₀Ir₂O₂ | 662.88 | Catalyst Precursor |

| 4,4'-Di-tert-butyl-2,2'-bipyridine | C₁₈H₂₄N₂ | 268.40 | Ligand |

| Bis(pinacolato)diboron | C₁₂H₂₄B₂O₄ | 253.94 | Boron Source |

| n-Hexane | C₆H₁₄ | 86.18 | Solvent |

| Sodium Periodate | NaIO₄ | 213.89 | Hydrolysis Reagent |

| Hydrochloric Acid (1M) | HCl | 36.46 | Acidic Workup |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | Extraction Solvent |

Part A: Synthesis of 1-Boc-6-fluoroindole

-

To a solution of 6-fluoroindole (1.0 eq) in anhydrous THF, add 4-(dimethylamino)pyridine (0.1 eq) and di-tert-butyl dicarbonate (1.2 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product, which can be purified by flash chromatography (eluting with a hexane/ethyl acetate gradient) to afford pure 1-Boc-6-fluoroindole.

Part B: Synthesis of this compound

-

In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine [Ir(OMe)(COD)]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (3.0 mol%), and bis(pinacolato)diboron (1.5 eq).

-

Add anhydrous n-hexane as the solvent.

-

Add 1-Boc-6-fluoroindole (1.0 eq) to the mixture.

-

Heat the reaction mixture to 60-80 °C and stir for 16-24 hours. Monitor the reaction progress by GC-MS or LC-MS.

-

After cooling to room temperature, remove the solvent under reduced pressure. The resulting crude product is the pinacol ester.

-

To the crude ester, add a mixture of THF and water (2:1). Cool the mixture in an ice bath.

-

Add sodium periodate (NaIO₄, 3.0 eq) portion-wise and stir vigorously for 2-4 hours, allowing it to warm to room temperature.

-

Filter the reaction mixture to remove solids. Acidify the filtrate to pH 2-3 with 1M HCl.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

Purification: Purifying boronic acids can be challenging due to their propensity to form trimeric, anhydride-like structures called boroxines upon dehydration.[11]

-

Recrystallization: This is often the most effective method for obtaining high-purity material. A solvent system like ethyl acetate/hexane or dichloromethane/pentane can be effective.[1] The optimal recrystallization temperature should be kept moderate (e.g., 60°C) to minimize decomposition.[1]

-

Acid-Base Extraction: An impure boronic acid can be dissolved in an organic solvent (like diethyl ether) and extracted into an aqueous basic solution (e.g., 1M NaOH). The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, re-acidified to precipitate the pure boronic acid, and extracted back into an organic solvent.[12][13]

-

Silica Gel Chromatography: While possible, it can be problematic. Boronic acids may streak on standard silica gel. Using a mobile phase containing a small amount of acid (like acetic acid) or using deactivated silica can sometimes improve separation.[11]

Stability and Storage: N-Boc-indole-2-boronic acid derivatives are not exceptionally stable, especially at elevated temperatures.[1] For long-term storage, it is advisable to store the compound as its more stable pinacol ester at low temperatures (-20°C) under an inert atmosphere.[14]

Characterization: Standard analytical techniques should be used to confirm the structure and purity of the final product:

-

¹H NMR: To confirm the proton environment, including the disappearance of the C2-H proton signal and the presence of Boc and aromatic protons.

-

¹³C NMR: To verify the carbon skeleton.

-

¹⁹F NMR: To confirm the presence and environment of the fluorine atom.

-

¹¹B NMR: To characterize the boron species (a broad singlet is typical for a trigonal boronic acid).

-

Mass Spectrometry (HRMS): To confirm the exact mass and elemental composition.

Conclusion

The synthesis of this compound is most effectively accomplished via a modern C-H activation strategy. The two-step sequence of N-Boc protection followed by a highly regioselective iridium-catalyzed borylation provides a direct and atom-economical route to this valuable building block. Understanding the mechanistic role of the Boc protecting group and the Ir(III)/Ir(V) catalytic cycle is key to optimizing this transformation. While the purification and handling of the final boronic acid require care due to stability considerations, this synthetic pathway represents the state-of-the-art for accessing this and related indole-2-boronic acids for applications in drug discovery and development.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indolylboronic Acids: Preparation and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ligand-free iridium-catalyzed regioselective C–H borylation of indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Boc Groups as Protectors and Directors for Ir-Catalyzed C–H Borylation of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemistry.msu.edu [chemistry.msu.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Iridium‐Catalysed C−H Borylation of Heteroarenes: Balancing Steric and Electronic Regiocontrol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemistry.illinois.edu [chemistry.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]

- 13. Indole-6-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 14. medchemexpress.com [medchemexpress.com]

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid CAS number

An In-Depth Technical Guide to (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid

Introduction

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, identified by the CAS Number 1000068-26-7 , is a specialized chemical reagent of significant interest to researchers in medicinal chemistry and drug development.[1][2] This compound serves as a versatile building block for the synthesis of complex organic molecules. Its structure is characterized by a fluorinated indole core, a boronic acid functional group at the 2-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen. This strategic combination of features makes it a valuable tool in the construction of novel pharmaceutical candidates.

The indole scaffold is a privileged structure in drug discovery, appearing in numerous natural products and synthetic drugs. The addition of a fluorine atom can enhance metabolic stability, binding affinity, and pharmacokinetic properties of a molecule. The boronic acid moiety is primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.[3][4] The Boc group provides stability and facilitates solubility during synthesis.[5]

This guide provides a comprehensive overview of the properties, synthesis, and applications of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid for professionals in the field.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is presented below.

| Property | Value | Source |

| CAS Number | 1000068-26-7 | [1][2] |

| Molecular Formula | C13H15BFNO4 | [1] |

| Molecular Weight | 279.07 g/mol | [6] |

| Physical Form | Solid | [1] |

| Purity | Typically ≥98% | [1] |

| Storage Temperature | Freezer | [1] |

| Signal Word | Warning | [1] |

| Hazard Statements | H302, H315, H319, H335 | [1] |

| Precautionary Statements | P260, P271, P280, P304+P340, P305+P351+P338, P405 | [1] |

General Synthesis Pathway

The synthesis of aryl boronic acids, including indole derivatives, often involves a common pathway: lithium-halogen exchange followed by electrophilic trapping with a borate ester. While the specific synthesis of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid may have proprietary elements, a generalized and widely practiced approach is illustrated below. This process is crucial as it transforms a readily available halogenated indole into a versatile boronic acid ready for cross-coupling reactions.

References

- 1. 1-Boc-6-Fluoro-1H-indole-2-boronic acid | 1000068-26-7 [sigmaaldrich.com]

- 2. 1000068-26-7|(1-(tert-Butoxycarbonyl)-6-fluoro-1H-indol-2-yl)boronic acid|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 7-Fluoro-1H-indole-2-boronic acid, N-BOC protected | C13H15BFNO4 | CID 44118246 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Storage of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is a versatile building block in medicinal chemistry and drug discovery, prized for its role in constructing complex molecular architectures through reactions like the Suzuki-Miyaura coupling.[1][2] However, the successful application of this reagent is intrinsically linked to its stability and proper handling. This guide provides a comprehensive overview of the factors influencing the stability of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, along with best practices for its storage and handling to ensure its integrity and reactivity.

Understanding the Inherent Instabilities of Boronic Acids

Boronic acids, as a class of compounds, are susceptible to several degradation pathways that can compromise their purity and performance in subsequent chemical transformations.[3] The key vulnerabilities include susceptibility to oxidation, protodeboronation, and the formation of anhydrides.

Oxidative Degradation

The carbon-boron bond in boronic acids is susceptible to oxidation.[4] In the presence of atmospheric oxygen or other oxidizing agents, (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid can be converted to the corresponding alcohol (a phenol derivative in this case) and boric acid.[4] This process is often irreversible and represents a significant pathway for the loss of active reagent. The mechanism of oxidative deboronation is thought to involve the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom.[4]

Protodeboronation

Protodeboronation is another common decomposition route where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[3] This results in the formation of the parent indole, 1-Boc-6-fluoro-1H-indole. This process can be promoted by moisture and acidic or basic conditions.

Formation of Boroxines (Anhydrides)

In the solid state and in concentrated solutions, boronic acids can undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. While this process is often reversible upon the addition of water, the formation of boroxines can affect the solubility and reactivity of the boronic acid.[5]

Key Structural Features Influencing Stability

The stability of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is not solely dictated by the boronic acid moiety but is also influenced by the indole core, the fluorine substituent, and the Boc protecting group.

-

Indole Nucleus: The indole ring system can be sensitive to strong light and oxidative conditions, which can lead to undesired side reactions.[6][7]

-

Fluoro Substituent: The electron-withdrawing nature of the fluorine atom increases the Lewis acidity of the boron center.[8][9] This can influence the equilibrium between the boronic acid and its boronate form and may affect its susceptibility to nucleophilic attack.

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group protects the indole nitrogen, preventing N-functionalization side reactions. However, the Boc group is labile and can be removed under acidic conditions or high temperatures, which would yield the unprotected (6-fluoro-1H-indol-2-yl)boronic acid.[10][11]

Recommended Storage and Handling Protocols

To mitigate the degradation pathways discussed above and ensure the long-term viability of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, the following storage and handling procedures are recommended.

Storage Conditions

Proper storage is critical to maximize the shelf-life of this reagent.

| Parameter | Recommendation | Rationale |

| Temperature | Freezer (-20°C to -80°C) | Reduces the rate of decomposition reactions, including oxidation and protodeboronation. |

| Atmosphere | Inert gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, thereby preventing oxidative degradation and hydrolysis.[12] |

| Light | Amber vial or stored in the dark | Protects the indole moiety from light-induced degradation.[6][7] |

| Container | Tightly sealed, appropriate for low temperatures | Prevents ingress of moisture and air. |

Handling Procedures

Careful handling during experimental use is equally important to maintain the quality of the reagent.

-

Inert Atmosphere: Whenever possible, handle the solid and prepare solutions under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).

-

Minimize Exposure: Avoid prolonged exposure of the solid to the laboratory atmosphere. Weigh out the required amount quickly and reseal the container promptly.

-

Solvent Choice: Use anhydrous solvents for preparing stock solutions to minimize hydrolysis and protodeboronation.

-

Avoid Incompatibilities: Keep the boronic acid away from strong oxidizing agents.[12]

Experimental Workflow for Stability Assessment

For critical applications, it may be necessary to assess the purity of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid before use, especially after long-term storage.

Purity Analysis by NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for assessing the purity of the boronic acid and identifying potential degradation products.

Sample Preparation:

-

Accurately weigh a small sample (e.g., 5-10 mg) of the boronic acid.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

-

Acquire a ¹H NMR spectrum.

Data Interpretation:

-

Compare the obtained spectrum with a reference spectrum of the pure compound.

-

Look for the appearance of new signals that may correspond to degradation products such as the parent indole (from protodeboronation) or the corresponding phenol (from oxidation).

-

Integration of the signals can provide a semi-quantitative measure of purity.

Workflow for Assessing Stability

Caption: Workflow for the storage, handling, and stability assessment of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid.

Potential Degradation Pathways

Understanding the potential chemical transformations that (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid can undergo is crucial for troubleshooting and interpreting experimental results.

Caption: Potential degradation pathways for (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid.

Conclusion

While (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid is a valuable synthetic intermediate, its inherent instabilities necessitate careful storage and handling. By understanding the primary degradation pathways—oxidation, protodeboronation, and anhydride formation—and implementing the recommended protocols, researchers can ensure the integrity and reactivity of this reagent, leading to more reliable and reproducible experimental outcomes. For highly sensitive applications, converting the boronic acid to a more stable derivative, such as an N-methyliminodiacetic acid (MIDA) boronate, for long-term storage could be considered.[13]

References

- 1. nbinno.com [nbinno.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. DSpace [kuscholarworks.ku.edu]

- 6. Visible light-induced photoisomerization of indole–oxindole constructs: molecular disassembly and ROS-mediated apoptosis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Visible light-mediated chemistry of indoles and related heterocycles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]

The Suzuki-Miyaura Coupling with Indole Boronic Acids: A Technical Guide for Advancing Drug Discovery

Introduction: The Strategic Union of Indole and the Suzuki-Miyaura Reaction in Medicinal Chemistry

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide spectrum of biological activities, including anticancer, antiviral, and antidepressant properties.[1][2] The ability to functionalize the indole ring at various positions is paramount for the exploration of new chemical space and the development of novel therapeutics.[3][4] Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction has emerged as a powerful and versatile tool for the formation of carbon-carbon bonds.[5][6] This palladium-catalyzed reaction, which couples an organoboron species with an organic halide or triflate, is renowned for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of starting materials.[7][8]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the Suzuki-Miyaura coupling as applied to indole boronic acids, delving into the mechanistic nuances, practical considerations for reaction optimization, and a detailed experimental protocol. By understanding the interplay of catalysts, ligands, bases, and solvents, researchers can effectively harness this reaction to synthesize complex indole-containing biaryls, key intermediates in the quest for next-generation therapeutics.[9]

Mechanistic Insights: The Catalytic Cycle and the Role of Indole Boronic Acids

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

-

Oxidative Addition: The cycle commences with the oxidative addition of an organic halide (typically an aryl or vinyl halide) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > Cl.[11]

-

Transmetalation: This is the pivotal step where the organic moiety is transferred from the boron atom to the palladium center. For this to occur, the boronic acid must be activated by a base to form a more nucleophilic boronate species.[12][13] The choice of base is therefore critical and can significantly impact the reaction rate and yield. The transmetalation step results in a diorganopalladium(II) complex.

-

Reductive Elimination: The final step involves the reductive elimination of the coupled product from the diorganopalladium(II) complex, regenerating the palladium(0) catalyst and allowing the cycle to continue.

When employing indole boronic acids, certain considerations come to the forefront. The position of the boronic acid group on the indole ring (e.g., C2, C3, C5) can influence its reactivity and stability. Furthermore, the presence of the N-H proton in unprotected indoles can sometimes lead to catalyst inhibition or undesired side reactions.[14] However, modern catalyst systems have been developed that are highly effective for the coupling of N-H containing heterocycles.[14]

Figure 1: The catalytic cycle of the Suzuki-Miyaura coupling with indole boronic acids.

Optimizing the Reaction: A Guide to Key Parameters

The success of a Suzuki-Miyaura coupling with indole boronic acids hinges on the careful selection of several key parameters. The interplay between the palladium source, ligand, base, and solvent system is crucial for achieving high yields and minimizing side reactions.

Palladium Catalysts and Ligands: The Heart of the Reaction

A wide variety of palladium catalysts are available, with palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) being common choices.[15][16] However, for challenging couplings, including those with heteroaromatic substrates, the use of pre-catalysts or catalyst systems generated in situ from a palladium source and a specific ligand is often preferred.[14]

The choice of ligand is arguably the most critical factor in determining the efficiency of the coupling. Ligands stabilize the palladium catalyst, modulate its reactivity, and facilitate the key steps of the catalytic cycle. For couplings involving electron-rich and potentially coordinating heterocycles like indoles, bulky and electron-rich phosphine ligands have proven to be particularly effective.[11]

| Parameter | Common Examples | Key Considerations & Field-Proven Insights |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Pd(OAc)₂ and Pd₂(dba)₃ are versatile precursors that form the active Pd(0) catalyst in situ. Pd(PPh₃)₄ is an air-stable Pd(0) source but may not be optimal for all substrates. For challenging couplings, consider using pre-catalysts.[14][17] |

| Ligands | PPh₃, P(t-Bu)₃, Buchwald-type biaryl phosphines (e.g., SPhos, XPhos, RuPhos), N-heterocyclic carbenes (NHCs) | For indole boronic acids, bulky, electron-donating ligands like the Buchwald-type phosphines are often superior.[14][18] They promote the oxidative addition and reductive elimination steps and can prevent catalyst deactivation. The choice of ligand can be substrate-dependent and may require screening. |

The Role of the Base and Solvent System

The base plays a multifaceted role in the Suzuki-Miyaura coupling. Its primary function is to activate the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[12] The choice of base can also influence the reaction rate and the stability of the catalyst and substrates.

The solvent system must be chosen to solubilize the reactants and the catalyst, and it can also have a significant impact on the reaction outcome.[19] A mixture of an organic solvent and water is commonly used to facilitate the dissolution of both the organic substrates and the inorganic base.

| Parameter | Common Examples | Key Considerations & Field-Proven Insights |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH, Et₃N | The strength and solubility of the base are important. K₃PO₄ is often a good choice for coupling nitrogen-containing heterocycles as it is a strong, non-nucleophilic base.[12][14] Cs₂CO₃ is also highly effective but more expensive. The choice of base can be critical and should be optimized for each specific reaction. |

| Solvent | Toluene, Dioxane, THF, DMF, Acetonitrile, Water (as a co-solvent) | A mixture of an organic solvent and water (e.g., dioxane/water, toluene/water) is often used to dissolve both the organic reactants and the inorganic base.[20][21] The choice of solvent can affect catalyst activity and the rate of side reactions like protodeboronation. For some applications, using water as the primary solvent can be a "greener" and effective approach.[22] |

Practical Challenges and Solutions

While the Suzuki-Miyaura coupling is a robust reaction, researchers may encounter certain challenges, particularly when working with indole boronic acids.

-

Protodeboronation: This is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of the parent indole and a reduction in the yield of the desired coupled product.[7] This is more prevalent with less stable boronic acids and can be exacerbated by high temperatures and prolonged reaction times.

-

Solution: Use milder reaction conditions, shorter reaction times, and carefully select the base and solvent system. The use of boronic esters (e.g., pinacol esters) can also mitigate this issue as they are generally more stable than the corresponding boronic acids.[6]

-

-

Catalyst Inhibition: The lone pair of electrons on the indole nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition. This is particularly relevant for unprotected indoles.[14]

-

Solution: Employing bulky ligands can sterically hinder the coordination of the indole nitrogen to the palladium. Alternatively, N-protected indoles can be used, although this adds extra steps to the synthetic sequence. Modern catalyst systems with highly active ligands often overcome this issue, allowing for the efficient coupling of unprotected indoles.[14]

-

Detailed Experimental Protocol: A Representative Suzuki-Miyaura Coupling of an Indole Boronic Acid

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an indole boronic acid. It should be adapted and optimized for specific substrates.

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Indole boronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

-

SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

-

1,4-Dioxane (5 mL)

-

Water (1 mL)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide, indole boronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed 1,4-dioxane and water to the flask via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired biaryl product.

Figure 2: A step-by-step workflow for the Suzuki-Miyaura coupling of an indole boronic acid.

Conclusion: A Cornerstone of Modern Synthetic Chemistry

The Suzuki-Miyaura coupling of indole boronic acids represents a powerful and highly adaptable strategy for the synthesis of complex biaryl structures that are of significant interest in drug discovery and materials science. By understanding the underlying mechanism and the critical roles of the catalyst, ligand, base, and solvent, researchers can effectively navigate the challenges associated with this transformation. The continued development of novel catalysts and ligands promises to further expand the scope and utility of this indispensable reaction, enabling the construction of ever more complex and valuable indole-containing molecules.

References

- 1. Indole, a versatile aromatic heterocycle with diverse roles in nature and medicine | Blog | Biosynth [biosynth.com]

- 2. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and synthesis of new indole containing biaryl derivatives as potent antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Indolylboronic Acids: Preparation and Applications | MDPI [mdpi.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. benchchem.com [benchchem.com]

- 13. Suzuki Coupling [organic-chemistry.org]

- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. arodes.hes-so.ch [arodes.hes-so.ch]

- 22. Synthesis of 5,7-diarylindoles via Suzuki–Miyaura coupling in water - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB02058G [pubs.rsc.org]

N-Boc Protected Indole Boronic Acids: A Senior Application Scientist's Guide to Synthesis and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous pharmaceuticals and biologically active compounds. However, the inherent reactivity of the indole N-H bond often complicates synthetic transformations. This guide provides an in-depth exploration of N-Boc protected indole boronic acids, versatile intermediates that have become indispensable in modern organic synthesis, particularly for the construction of complex molecular architectures through cross-coupling reactions. We will delve into the rationale behind their use, detailed synthetic protocols, and critical considerations for their successful application in drug discovery and development.

The Strategic Advantage of the N-Boc Protecting Group

The selection of a protecting group is a critical decision in multi-step synthesis. For the indole nitrogen, the tert-butyloxycarbonyl (Boc) group offers a compelling combination of features that render it highly effective for facilitating C-C bond formation at various positions of the indole ring.

Why N-Boc? The Causality Behind the Choice:

-

Electronic Deactivation and Regiocontrol: The electron-withdrawing nature of the Boc group significantly attenuates the nucleophilicity and reactivity of the indole nitrogen. This prevents unwanted side reactions, such as N-alkylation, during subsequent synthetic steps. More importantly, it modulates the electronic properties of the indole ring, often influencing the regioselectivity of electrophilic substitution reactions used to install the boronic acid functionality.

-

Enhanced Solubility: The bulky and non-polar Boc group generally improves the solubility of indole intermediates in common organic solvents, which can be a significant advantage for purification and handling.

-

Stability and Orthogonality: N-Boc protected indoles exhibit excellent stability across a wide range of reaction conditions, including organometallic transformations like the Suzuki-Miyaura coupling. The Boc group is robust to the basic conditions often employed in these reactions. Crucially, it can be selectively removed under acidic conditions (e.g., trifluoroacetic acid) without affecting other common protecting groups, providing essential orthogonality in complex synthetic routes.

-

Directing Group Effects: In some cases, the N-Boc group can act as a directing group, influencing the regioselectivity of C-H functionalization reactions on the indole core, further expanding its synthetic utility.

Synthesis of N-Boc Protected Indole Boronic Acids

The successful synthesis of N-Boc protected indole boronic acids hinges on a two-step sequence: N-protection followed by C-boronation. Careful execution of each step is paramount to achieving high yields and purity.

Step 1: N-Boc Protection of the Indole Ring

This initial step is typically straightforward but requires attention to detail to ensure complete conversion and avoid side products.

Experimental Protocol: N-Boc Protection of Indole

-

Dissolution: Dissolve the starting indole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Base Addition: Add a base to deprotonate the indole N-H. A common and effective choice is sodium hydride (NaH), which should be handled with care. Alternatively, milder bases like 4-(dimethylamino)pyridine (DMAP) can be used, often in conjunction with di-tert-butyl dicarbonate (Boc₂O).

-

Boc₂O Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0 °C.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir until complete conversion is observed. Progress can be conveniently monitored by Thin Layer Chromatography (TLC), looking for the disappearance of the starting indole spot.

-

Workup and Purification: Upon completion, quench the reaction carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is often pure enough for the next step, but can be further purified by column chromatography on silica gel if necessary.

Step 2: Boronation of the N-Boc Indole

The introduction of the boronic acid moiety is most commonly achieved through a lithium-halogen exchange followed by quenching with a trialkyl borate. The position of boronation (e.g., C2, C3, C4, C7) is determined by the corresponding halo-substituted N-Boc indole starting material.

Experimental Protocol: Synthesis of N-Boc-indole-3-boronic acid

-

Inert Atmosphere: Set up a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen or argon inlet. Maintaining an inert atmosphere is critical for this organometallic reaction.

-

Dissolution and Cooling: Dissolve N-Boc-3-bromoindole in anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add a solution of n-butyllithium (n-BuLi) in hexanes dropwise, maintaining the temperature at -78 °C. The reaction is typically rapid.

-

Borate Quench: After stirring for a short period (e.g., 30-60 minutes), add triisopropyl borate dropwise, again ensuring the temperature remains at -78 °C.

-

Warming and Hydrolysis: Allow the reaction mixture to slowly warm to room temperature. Then, quench the reaction by adding an aqueous solution of hydrochloric acid (e.g., 1 M HCl) and stir vigorously to hydrolyze the borate ester to the desired boronic acid.

-

Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer, dry it, and concentrate. The crude boronic acid can be purified by recrystallization or by performing an acid-base extraction to isolate the product.

The Suzuki-Miyaura Coupling: A Cornerstone Application

N-Boc protected indole boronic acids are premier coupling partners in the palladium-catalyzed Suzuki-Miyaura reaction, a powerful method for constructing biaryl structures. This reaction is a workhorse in medicinal chemistry for accessing complex molecules that would be difficult to synthesize otherwise.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for a Successful Coupling:

| Parameter | Choice & Rationale |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other palladium complexes are commonly used. The choice of ligand can significantly impact reaction efficiency. |

| Base | An aqueous solution of a base like sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) is essential for the transmetalation step. |

| Solvent System | A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used to dissolve both the organic and inorganic reagents. |

| Temperature | Reactions are generally heated to ensure a reasonable reaction rate, often between 80-110 °C. |

Experimental Protocol: Suzuki-Miyaura Coupling of N-Boc-indole-5-boronic Acid with an Aryl Halide

-

Degassing: To a reaction vessel, add the N-Boc-indole-5-boronic acid, the aryl halide (e.g., a bromobenzene derivative), the palladium catalyst, and the base. Seal the vessel and degas the solvent mixture (e.g., toluene/water) by bubbling with an inert gas like argon for 15-20 minutes. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Setup: Add the degassed solvent to the reaction vessel under an inert atmosphere.

-

Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent.

-

Purification: Wash and dry the organic layer. After concentration, purify the crude product by column chromatography to obtain the desired biaryl compound.

Workflow and Logical Relationships

The synthesis and application of N-Boc protected indole boronic acids follow a logical progression, as illustrated below.

Caption: A typical synthetic workflow utilizing N-Boc indole boronic acids.

Trustworthiness and Self-Validating Systems

To ensure the reliability of these protocols, it is essential to incorporate in-process controls and characterization at each stage:

-

Reaction Monitoring: Consistent use of TLC or LC-MS allows for the real-time assessment of reaction completion and the formation of any side products. This data-driven approach prevents premature workup of incomplete reactions or the progression of a failed reaction.

-

Spectroscopic Verification: After each key step (N-protection, boronation, coupling), the structure of the isolated intermediate should be confirmed by spectroscopic methods, primarily ¹H NMR and ¹³C NMR. The disappearance of the N-H proton signal in the ¹H NMR spectrum after Boc protection is a key diagnostic check.

-

Purity Assessment: The purity of the boronic acid is crucial for the success of the subsequent coupling reaction. High-Performance Liquid Chromatography (HPLC) can provide a quantitative measure of purity.

By embedding these analytical checkpoints, the synthetic workflow becomes a self-validating system, where the success of each step is confirmed before proceeding to the next, thereby enhancing the overall efficiency and reliability of the synthesis.

A Guide to the Synthesis and Characterization of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid

This technical guide provides an in-depth analysis of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, a key building block in modern medicinal chemistry. We will move beyond a simple data sheet to explore the rationale behind its synthesis, the nuances of its characterization, and the critical considerations for its successful application in drug discovery and development. The methodologies described herein are designed to be self-validating, ensuring the highest degree of scientific integrity for researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of a Fluorinated Indole Scaffolding

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic introduction of a fluorine atom, as in the 6-fluoro substituted indole, can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity by altering its electronic properties and lipophilicity.[1][2]

When this valuable scaffold is further functionalized with a boronic acid at the 2-position, it becomes a versatile reagent for carbon-carbon bond formation, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen is crucial; it enhances the substrate's stability and solubility in organic solvents and prevents unwanted side reactions during subsequent synthetic transformations. This guide will detail the essential characterization data required to confirm the identity, purity, and stability of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, ensuring its reliable performance in synthesis.

Physicochemical & Structural Properties

A comprehensive understanding of the fundamental properties of a reagent is the bedrock of its effective use. The key physicochemical data for (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid are summarized below.

| Property | Value | Source |

| CAS Number | 1000068-26-7 | |

| Molecular Formula | C₁₃H₁₅BFNO₄ | |

| Molecular Weight | 279.07 g/mol | N/A |

| Appearance | White to off-white solid | |

| Purity | Typically ≥98% | |

| Storage Temperature | 2-8 °C (Freezer) |

Synthesis and Purification: A Mechanistic Approach

The synthesis of arylboronic acids often involves the trapping of an organometallic intermediate with a trialkyl borate.[3] For (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid, a common and effective strategy is the directed ortho-metalation of the N-Boc protected 6-fluoroindole, followed by borylation.

Experimental Protocol: Directed Lithiation and Borylation

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert argon atmosphere, add 1-Boc-6-fluoro-1H-indole (1.0 equiv) and anhydrous tetrahydrofuran (THF). Cool the solution to -78 °C in a dry ice/acetone bath.

-

Deprotonation/Lithiation: Slowly add a solution of n-butyllithium (n-BuLi, ~1.1 equiv) dropwise, ensuring the internal temperature remains below -70 °C. The choice of n-BuLi is critical as it is a strong enough base to selectively deprotonate the C2 position, which is acidified by the inductive effect of the adjacent nitrogen atom. Stir the resulting solution at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (B(OiPr)₃, ~1.2 equiv) dropwise to the reaction mixture. The use of a trialkyl borate is the standard method for introducing the boronic acid functionality. Triisopropyl borate is often preferred over trimethyl borate due to its lower propensity for self-quenching. Allow the reaction to stir at -78 °C for 2 hours.

-

Quench and Work-up: Slowly warm the reaction to room temperature and quench by the addition of aqueous hydrochloric acid (1 M). The acidic work-up is essential to hydrolyze the initially formed boronate ester to the desired boronic acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is typically purified by flash column chromatography on silica gel to yield the final product as a solid.

References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activity of 6-Fluoroindole-Containing Compounds: A Technical Guide for Drug Discovery Professionals

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often imparting profound effects on a molecule's physicochemical and pharmacological properties. Among fluorinated heterocycles, 6-fluoroindole has emerged as a privileged structural motif, underpinning the development of a diverse array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the synthesis and multifaceted biological activities of 6-fluoroindole derivatives. We will explore their significant potential as anticancer, antiviral, and neuroactive agents, delving into their mechanisms of action, structure-activity relationships, and relevant experimental protocols. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Significance of the 6-Fluoroindole Scaffold in Medicinal Chemistry

The indole ring system is a ubiquitous feature in numerous natural products and pharmaceuticals. The introduction of a fluorine atom at the 6-position of the indole core can significantly enhance a compound's therapeutic potential.[1] Fluorine's high electronegativity and relatively small size can modulate a molecule's:

-

Metabolic Stability: The strong carbon-fluorine bond can block sites of oxidative metabolism, increasing the compound's half-life.[1]

-

Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonding and dipole-dipole interactions, thereby enhancing binding affinity.[1]

-

Lipophilicity: The introduction of fluorine can increase a molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier.[1]

These advantageous properties have made 6-fluoroindole a highly sought-after building block in the synthesis of novel drug candidates.[2]

Synthetic Routes to 6-Fluoroindole: A Practical Overview

The efficient synthesis of the 6-fluoroindole core is crucial for the exploration of its derivatives. Two primary methods have become the workhorses for both laboratory and industrial-scale production: the Leimgruber-Batcho indole synthesis and the Fischer indole synthesis.[1]

The Leimgruber-Batcho Indole Synthesis

This method is often favored for its high yields, milder reaction conditions, and the availability of starting materials.[1] The synthesis proceeds in two main steps: the formation of an enamine from an o-nitrotoluene derivative, followed by a reductive cyclization.[1][3]

Experimental Protocol: Leimgruber-Batcho Synthesis of 6-Fluoroindole [1][4]

Step 1: Enamine Formation

-

In a round-bottom flask equipped with a reflux condenser, dissolve 4-fluoro-2-nitrotoluene (1 equivalent) in anhydrous N,N-dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2-1.5 equivalents).

-

Heat the reaction mixture to 110-140°C and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the DMF under reduced pressure to obtain the crude enamine intermediate, which can be used directly in the next step.

Step 2: Reductive Cyclization

-

Dissolve the crude enamine from Step 1 in a suitable solvent such as ethanol or ethyl acetate.

-

Add a reducing agent. Common choices include:

-

Catalytic Hydrogenation: 10% Palladium on carbon (Pd/C) under a hydrogen atmosphere (e.g., 50 psi in a Parr apparatus).

-

Chemical Reduction: Iron powder in acetic acid, stannous chloride (SnCl₂·2H₂O) in ethanol, or sodium hydrosulfite in aqueous methanol.

-

-

Stir the mixture at room temperature or with heating, depending on the chosen reducing agent, until the reaction is complete (monitored by TLC).

-

After the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst or iron residues.

-

Concentrate the filtrate under reduced pressure to yield the crude 6-fluoroindole.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 6-fluoroindole.

Diagram: Leimgruber-Batcho Synthesis Workflow

Caption: Workflow for the Leimgruber-Batcho synthesis of 6-fluoroindole.

The Fischer Indole Synthesis

A classic and versatile method for indole synthesis, the Fischer reaction involves the acid-catalyzed cyclization of an arylhydrazone.[5][6]

Experimental Protocol: Fischer Indole Synthesis of 6-Fluoroindole [5][7]

Step 1: Hydrazone Formation

-

Dissolve 4-fluorophenylhydrazine hydrochloride (1 equivalent) in ethanol or acetic acid.

-

Add the desired aldehyde or ketone (e.g., acetaldehyde or acetone, 1.1 equivalents).

-

Add a catalytic amount of acetic acid if not used as the solvent.

-

Stir the mixture at room temperature for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration.

Step 2: Cyclization

-

To the isolated hydrazone (1 equivalent), add an acid catalyst. Common catalysts include polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or boron trifluoride etherate.

-

Heat the reaction mixture, typically between 80-180°C, for 0.5-12 hours, depending on the catalyst and substrate. Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and carefully quench by pouring it onto ice and neutralizing with a base (e.g., aqueous sodium bicarbonate).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Diagram: Fischer Indole Synthesis Workflow

Caption: Workflow for the Fischer indole synthesis of 6-fluoroindole.

Challenges in Scale-Up

Scaling up the synthesis of 6-fluoroindole presents several challenges, including thermal management of exothermic reactions, ensuring efficient mixing in large reactors, and developing robust purification methods, as column chromatography is often not feasible at an industrial scale.[4]

Anticancer Activity of 6-Fluoroindole Derivatives

The 6-fluoroindole scaffold is a prominent feature in a variety of anticancer agents with diverse mechanisms of action.

Microtubule Targeting Agents

Several 6-fluoroindole derivatives have demonstrated potent activity as microtubule-destabilizing agents. For instance, the indole-chalcone derivative (E)-3-(6-fluoro-1H-indol-3-yl)-2-methyl-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one (FC116) has shown high potency against metastatic colorectal cancer cell lines, including those resistant to oxaliplatin.[8]

Kinase Inhibitors

The 6-fluoroindole moiety has been incorporated into inhibitors of various kinases that are crucial for cancer cell proliferation and survival. These include inhibitors of:

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) : Key targets in many cancers.

-

Phosphoinositide 3-kinase (PI3K)/Akt/mTOR pathway: A critical signaling cascade often deregulated in cancer.[9]

-

c-Met: A receptor tyrosine kinase involved in tumor growth and metastasis.[10]

-

Pyruvate Dehydrogenase Kinase 1 (PDK1): A key enzyme in cancer metabolism.[9]

Other Anticancer Mechanisms

6-Fluoroindole derivatives have also been investigated as:

-

Tryptophan dioxygenase (TDO) inhibitors: These compounds have potential as anticancer immunomodulators.[1]

-

Inhibitors of Pyrimidine Biosynthesis: By targeting enzymes like dihydroorotate dehydrogenase, these compounds can deplete the precursors necessary for DNA and RNA synthesis in cancer cells.[11]

-

Inducers of Apoptosis: Some 6,7-annulated-4-substituted indole compounds have been shown to induce DNA fragmentation and caspase-3 activity in leukemic cells.[12][13]

Table 1: Anticancer Activity of Selected 6-Fluoroindole Derivatives

| Compound Class | Cancer Cell Line | Activity (IC₅₀/GI₅₀) | Reference(s) |

| Indole-Chalcone (FC116) | HCT-116/L (Oxaliplatin-resistant colorectal) | GI₅₀ = 6 nM | [8] |

| Indole-Chalcone (FC116) | HCT-116 (Colorectal) | IC₅₀ = 4.52 nM | [8] |

| Indole-Chalcone (FC116) | CT26 (Colorectal) | IC₅₀ = 18.69 nM | [8] |

| 6,7-Annulated Indole | L1210 (Leukemia) | IC₅₀ = 0.5–4.0 μM (96h) | [12][13] |

| Thiazole-containing 5-fluoro-2-oxindole | T-47D (Breast) | GI > 96% | [14] |

| Thiazole-containing 5-fluoro-2-oxindole | HOP-92 (Lung) | GI > 95% | [14] |

| Thiazole-containing 5-fluoro-2-oxindole | NCI/ADR-RES (Ovarian) | GI > 95% | [14] |

| Thiazole-containing 5-fluoro-2-oxindole | SNB-75 (CNS) | GI > 89% | [14] |

Caption: Mechanism of HIV-1 attachment inhibition by 6-fluoroindole-based compounds.

Neuroactive Properties of 6-Fluoroindole Derivatives

The ability of fluorine to enhance blood-brain barrier penetration makes the 6-fluoroindole scaffold particularly attractive for the development of centrally acting agents.

Selective Serotonin Reuptake Inhibitors (SSRIs)

6-Fluoroindole is a key precursor in the synthesis of potent selective serotonin reuptake inhibitors (SSRIs), which are widely used in the treatment of depression and other mood disorders. [1]Derivatives of 6-fluoroindole have shown high affinity for the serotonin transporter (SERT), effectively blocking the reuptake of serotonin in the synaptic cleft. [15]

Serotonin Receptor Ligands

In addition to targeting SERT, 6-fluoroindole derivatives have been developed as ligands for various serotonin receptors, including the 5-HT₁A and 5-HT₂A receptors, which are implicated in the modulation of mood and cognition. [16] Table 2: Neuroactive Properties of Selected 6-Fluoroindole and Related Azaindole Derivatives

| Compound Class | Target | Activity (Kᵢ) | Reference(s) |

| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | SERT | 9.2 nM | [15] |

| 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione | 5-HT₁A Receptor | 128.0 nM | [15] |

| Paroxetine (SSRI) | CYP2D6 (for metabolism context) | 0.15 µM | [17] |

| Fluoxetine (SSRI) | CYP2D6 (for metabolism context) | 0.60 µM | [17] |

| Sertraline (SSRI) | CYP2D6 (for metabolism context) | 0.70 µM | [17] |

Antimicrobial and Other Biological Activities

Beyond the major therapeutic areas discussed, 6-fluoroindole-containing compounds have demonstrated a range of other biological activities:

-

Antimicrobial Agents: The 6-fluoroindole moiety is found in compounds with antibacterial and antifungal properties. [1]One mechanism of action is the interference with the quorum sensing system of pathogens, which inhibits biofilm formation. [1][12]* SGLT2 Inhibitors: 6-Fluoroindole has been used as a reactant in the preparation of Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for the management of hyperglycemia in diabetes. [3]

Conclusion and Future Perspectives

The 6-fluoroindole scaffold has proven to be a remarkably versatile and valuable component in the design and discovery of novel therapeutic agents. Its ability to confer advantageous physicochemical and pharmacological properties has led to the development of potent anticancer, antiviral, and neuroactive compounds. The continued exploration of the chemical space around the 6-fluoroindole core, coupled with a deeper understanding of its interactions with biological targets, holds immense promise for the future of drug development. As synthetic methodologies become more refined and our understanding of disease biology expands, we can anticipate the emergence of new and improved 6-fluoroindole-containing drugs that will address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. 6-氟吲哚 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Antitumor Effects of Synthetic 6,7-Annulated-4-substituted Indole Compounds in L1210 Leukemic Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antitumor effects of synthetic 6,7-annulated-4-substituted indole compounds in L1210 leukemic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antitumor Potential of New Thiazole-contained 5-Fluoro-2-Oxindole Derivatives as Sunitinib Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis, Structural and Behavioral Studies of Indole Derivatives D2AAK5, D2AAK6 and D2AAK7 as Serotonin 5-HT1A and 5-HT2A Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The effect of selective serotonin re-uptake inhibitors on cytochrome P4502D6 (CYP2D6) activity in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Aryl-6-fluoroindoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] The introduction of a fluorine atom can significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.[2] Specifically, the 6-fluoroindole motif is a key component in various therapeutic agents, including those targeting cancer and neurological disorders.[3]

The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for the synthesis of biaryl compounds, prized for its mild reaction conditions and broad functional group tolerance.[4] This guide provides a detailed protocol and in-depth scientific rationale for the Suzuki coupling of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid with aryl halides, a critical transformation for the synthesis of novel drug candidates and molecular probes. The strategic placement of the boronic acid at the C2 position of the indole allows for the direct installation of diverse aryl and heteroaryl moieties, offering a convergent and flexible approach to a wide array of 2-aryl-6-fluoroindoles.

Mechanistic Overview: The Palladium Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[5] Understanding this mechanism is crucial for rational troubleshooting and optimization of the reaction conditions.

Figure 1: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond to form a Pd(II) complex. The reactivity order for the halide is generally I > Br > Cl.[4]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.[6]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the desired C-C bond and regenerating the active Pd(0) catalyst.

Experimental Protocol

This protocol provides a general starting point for the Suzuki coupling of (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid with a generic aryl bromide. Optimization may be necessary for specific substrates.

Materials and Reagents

-

(1-Boc-6-fluoro-1H-indol-2-yl)boronic acid (1.0 equiv)

-

Aryl bromide (1.2 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Silica gel for column chromatography

Equipment

-

Schlenk flask or microwave vial

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature controller

-

Inert atmosphere setup (Nitrogen or Argon)

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates and visualization system (UV lamp)

-

Glassware for extraction and chromatography

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add (1-Boc-6-fluoro-1H-indol-2-yl)boronic acid (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv) to the flask.

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

-

Reaction: Stir the mixture at the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality Behind Experimental Choices

The selection of each reagent and reaction parameter is critical for a successful Suzuki coupling.

-

Palladium Catalyst and Ligand: The choice of the palladium source and its associated ligand is paramount.

-

Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) is a common and effective catalyst that serves as a source of the active Pd(0) species.[7]

-

For more challenging couplings, particularly with less reactive aryl chlorides, more electron-rich and bulky phosphine ligands such as SPhos or XPhos, often used with a Pd(OAc)₂ precatalyst, can be more effective.[7][8] These ligands facilitate the oxidative addition step and promote the reductive elimination.

-

-

Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[6]

-

Potassium Carbonate (K₂CO₃) is a moderately strong inorganic base that is widely used and generally effective.

-

Other bases such as Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be more effective in certain cases, particularly with sterically hindered substrates or when dealing with sensitive functional groups.[4]

-

-

Solvent: The solvent system must be capable of dissolving both the organic and inorganic reagents to some extent.

-

A mixture of an organic solvent like 1,4-Dioxane, Toluene, or THF with water is commonly employed.[4] The aqueous phase is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

-

-

N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the indole nitrogen serves several purposes.

-

It enhances the stability of the indolylboronic acid.

-

It can influence the electronic properties of the indole ring, potentially affecting the transmetalation rate. It is important to note that the Boc group can be thermally labile and may be partially or fully cleaved under the reaction conditions, especially at higher temperatures.[9] This can be advantageous if the deprotected product is desired, but requires careful monitoring and optimization if the Boc-protected product is the target.

-

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes typical conditions and expected yields for the Suzuki coupling of indole derivatives, providing a baseline for optimization.

| Aryl Halide (equiv) | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Aryl Bromide (1.2) | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 90 | 12 | 75-90 | [10] |

| Aryl Chloride (1.2) | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (4:1) | 100 | 18 | 60-85 | [8] |

| Heteroaryl Bromide (1.1) | Pd(dppf)Cl₂ (3) | - | Na₂CO₃ (2.0) | DME | 85 | 16 | 70-95 | [5] |

Self-Validating System: In-Process Controls and Analytics

To ensure the integrity and reproducibility of the Suzuki coupling protocol, a system of in-process controls and analytical checks should be implemented.

References

- 1. researchgate.net [researchgate.net]

- 2. Preparation of Aryl-Susbstituted 2-Oxyindoles by Superelectrophilic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 7. mdpi.com [mdpi.com]

- 8. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation [mdpi.com]

- 10. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]

The Art of Connection: A Guide to Palladium-Catalyzed Suzuki Coupling of N-Boc-Indolylboronic Acids

For Researchers, Scientists, and Drug Development Professionals